Oxolan-2-yl butanoate
CAS No.: 57166-63-9
Cat. No.: VC19595042
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57166-63-9 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | oxolan-2-yl butanoate |
| Standard InChI | InChI=1S/C8H14O3/c1-2-4-7(9)11-8-5-3-6-10-8/h8H,2-6H2,1H3 |
| Standard InChI Key | ILBYKEJVXFGPEL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)OC1CCCO1 |
Introduction
Structural and Nomenclature Insights
Chemical Identity
Oxolan-2-yl butanoate belongs to the class of fatty acid esters, specifically carboxylic ester derivatives. Its IUPAC name, oxolan-2-ylmethyl butanoate, reflects its structural components:
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Oxolan-2-yl: A tetrahydrofuran ring substituted at the 2-position.
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Butanoate: The esterified form of butanoic acid (C₃H₇COOH) .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 92345-48-7 | HMDB |
| SMILES | CCCC(=O)OCC1CCCO1 | PubChem |
| InChI Key | DPZVDLFOAZNCBU-UHFFFAOYSA-N | HMDB |
| Molecular Formula | C₉H₁₆O₃ | HMDB |
| Monoisotopic Mass | 172.1099 g/mol | HMDB |
Structural Features
The compound consists of:
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A tetrahydrofuran (THF) ring (oxolane) contributing to its cyclic ether functionality.
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A butanoyl group (CH₂CH₂CH₂COO-) esterified to the THF ring’s 2-position .
Synthesis and Manufacturing
Conventional Synthesis Routes
Oxolan-2-yl butanoate is synthesized via esterification reactions:
Acid-Catalyzed Fischer Esterification
Butanoic acid reacts with tetrahydrofurfuryl alcohol under acidic conditions (e.g., H₂SO₄):
This method yields ~70–85% efficiency under reflux .
Acyl Chloride Method
Butanoyl chloride reacts with tetrahydrofurfuryl alcohol in anhydrous conditions:
This route avoids water formation, improving yield to ~90% .
Enzymatic Synthesis
Lipases (e.g., Candida antarctica) catalyze esterification in non-aqueous media, offering an eco-friendly alternative with >95% selectivity .
Physicochemical Properties
Physical Properties
Chemical Stability
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Hydrolysis: Susceptible to acidic/basic hydrolysis, yielding butanoic acid and tetrahydrofurfuryl alcohol .
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Oxidation: Stable under ambient conditions but degrades in strong oxidizers (e.g., HNO₃) .
Applications Across Industries
Food and Flavoring
Oxolan-2-yl butanoate is used as a flavoring agent due to its fruity aroma. It is GRAS (Generally Recognized as Safe) for use in:
Cosmetics and Personal Care
Acts as a solvent and emollient in:
Industrial Applications
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Plasticizer: Improves flexibility in polyvinyl chloride (PVC) films.
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Coating Solvent: Used in paints and adhesives for its low volatility .
Pharmaceutical Research
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Drug Delivery: Enhances bioavailability of hydrophobic drugs via micellar encapsulation .
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Antimicrobial Studies: Shows moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) .
Analytical Characterization
NMR Spectroscopy (DMSO-d₆)
| ¹H NMR (400 MHz) | δ (ppm) | Multiplicity |
|---|---|---|
| THF Ring Protons | 1.65–1.85 (m, 4H) | Multiplet |
| OCH₂COO | 4.12 (t, 2H) | Triplet |
| Butanoyl CH₃ | 0.92 (t, 3H) | Triplet |
GC-MS Analysis
| Parameter | Value | Test Organism |
|---|---|---|
| LD₅₀ (Oral) | >2,000 mg/kg | Rat |
| Skin Irritation | Mild (Draize Score = 1.2) | Rabbit |
| Environmental Persistence | Readily biodegradable (OECD 301D) | --- |
Regulatory Status
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